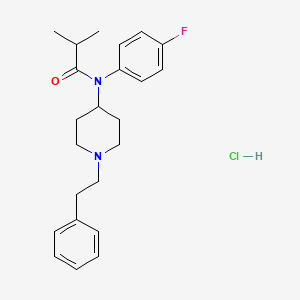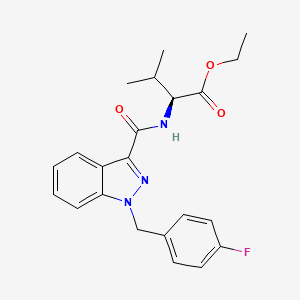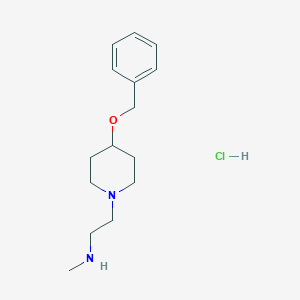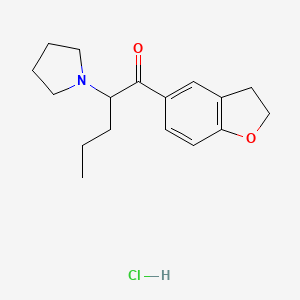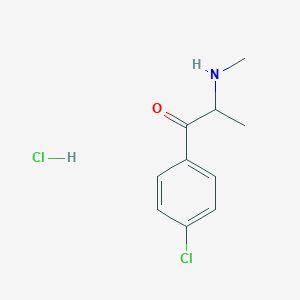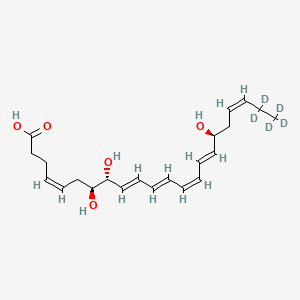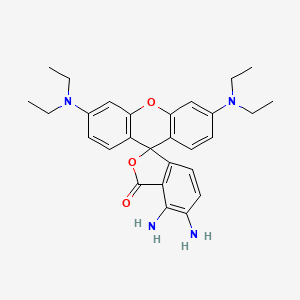
4,5-二氨基-N,N,N',N'-四乙基-罗丹明
描述
Molecular Structure Analysis
The molecular formula of 4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin is C28H32N4O3 . The molecular weight is 472.6 g/mol . The IUPAC name is 6,7-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one .Chemical Reactions Analysis
4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin reacts with NO to form a triazolofluorescein derivative. This reaction results in a significant enhancement of the molecule’s fluorescence intensity, allowing researchers to visualize and quantify NO production in real-time within living cells and tissues.Physical And Chemical Properties Analysis
The molecular weight of 4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin is 472.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 6 . The exact mass is 472.24744090 g/mol . The topological polar surface area is 94 Ų .科学研究应用
Cell Biology and Imaging
DAR-1 is a highly fluorescent, water-soluble dye extensively employed in cell biology research. Its fluorescence properties allow scientists to explore the intricate structure and functionality of cells. Researchers use DAR-1 to label specific cellular components, track intracellular processes, and visualize cellular structures under fluorescence microscopy .
Nitric Oxide (NO) Detection
DAR-1 serves as a sensitive fluorescent probe for detecting nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes. Researchers use DAR-1 to monitor NO levels in biological samples, study NO-related diseases, and investigate NO-mediated signaling pathways .
Antimicrobial and Antifungal Studies
The compound’s unique structure makes it a promising candidate for antimicrobial and antifungal research. Scientists explore its potential as an inhibitor against bacterial and fungal pathogens. Molecular docking studies can predict its binding affinity to specific protein targets, aiding drug development .
Photodynamic Therapy (PDT)
DAR-1’s fluorescence properties make it suitable for photodynamic therapy (PDT). In PDT, light activates photosensitizers like DAR-1, leading to the generation of reactive oxygen species that selectively destroy cancer cells or microbial pathogens. Researchers investigate its efficacy in PDT applications .
Chemical Sensors and Biosensors
DAR-1’s fluorescence response to specific analytes makes it useful in chemical sensing and biosensing applications. Researchers design DAR-1-based sensors to detect ions, small molecules, or specific biomolecules. These sensors find applications in environmental monitoring, medical diagnostics, and drug screening .
Fluorescent Labeling in Drug Discovery
In drug discovery, DAR-1 acts as a fluorescent label for tracking drug candidates. Researchers attach DAR-1 to potential drug molecules to visualize their cellular uptake, distribution, and metabolism. This information helps optimize drug design and assess drug efficacy .
作用机制
The specific mechanism of the reaction involves the formation of a covalent bond between the amine groups of 4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin and the NO molecule. This reaction triggers a cyclization process, leading to the formation of the triazolofluorescein derivative with enhanced fluorescence properties.
属性
IUPAC Name |
6,7-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXDWSUQAVSSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261351-43-3 | |
| Record name | DAR-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DAR-1, also known as 4,5-Diamino-N,N,N',N'-tetraethyl-rhodamin, serves as a fluorescent probe for detecting dicarbonyl compounds, particularly methylglyoxal (MG), in cell-free systems. []
A: MG is a reactive dicarbonyl metabolite present in all living cells. It's a significant precursor to advanced glycation end-products (AGEs), which are implicated in aging and diseases. []
A: While the exact mechanism isn't explicitly detailed in the provided research, DAR-1 likely reacts with MG similarly to other diaminofluorescein-based probes. This involves a chemical reaction where MG interacts with the probe, leading to a change in its fluorescence properties. []
A: Current research suggests that DAR-1, like similar BODIPY probes, lacks the sensitivity required to detect MG within living cells. []
A: DAR-1 may not be specific to MG and could potentially react with other dicarbonyl compounds like glyoxal. Additionally, factors like nitric oxide (NO) and dehydroascorbate can interfere with DAR-1 fluorescence, affecting accurate MG detection. [] Peroxidase activity can also degrade DAR-1, releasing MG and glyoxal, potentially confounding the results. []
A: Yes, research demonstrates the use of DAR-1 in high-throughput assays for measuring glyoxalase activity. [] This enzyme is crucial in detoxifying MG, making its activity measurement valuable.
A: Researchers have successfully utilized DAR-1 to analyze glucose degradation products in peritoneal dialysis fluids. [] This highlights the probe's potential in analyzing complex biological samples beyond cell-free systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
